tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Description
tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a pyridopyrimidine derivative characterized by a bicyclic heterocyclic core fused from pyridine and pyrimidine rings. The compound features a 5,6-dihydro-saturated pyridine ring and two tert-butyl groups: one at position 2 of the pyrimidine ring and a tert-butyloxycarbonyl (Boc) protecting group at position 6. This structure is part of the privileged scaffold family, known for versatile biomedical applications, including kinase inhibition and anticancer activity .
Properties
CAS No. |
1395493-24-9 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-tert-butyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)13-17-9-11-7-8-19(10-12(11)18-13)14(20)21-16(4,5)6/h9H,7-8,10H2,1-6H3 |
InChI Key |
VYXJCFADTXJAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Properties
- The target compound’s tert-butyl groups may enhance binding to hydrophobic kinase pockets .
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Improve metabolic stability and electronic modulation. The trifluoromethyl analog (303.28 Da) shows enhanced resistance to oxidative degradation compared to the target compound .
- Functional Handles (e.g., hydroxy, methylthio) : Enable further derivatization. For example, the hydroxy analog (251.29 Da) is a precursor for esterification or phosphorylation .
Biological Activity
tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. The following sections will explore its biological activities, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 235.27 g/mol
- CAS Number : 916420-27-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. For instance, it exhibits inhibitory effects on kinases involved in inflammatory responses.
- Receptor Modulation : It may also act as a modulator for specific receptors associated with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|
| Kinase Inhibition | 0.004 | p38 MAPK | |
| TNFα Production Inhibition | 0.067 | Human IKK-2 | |
| IL-17 Release Inhibition | 0.1 | Cytokine Release Assay |
Case Studies
Several studies have explored the effects of this compound in different biological contexts:
-
Anti-inflammatory Effects :
A study investigating the anti-inflammatory properties demonstrated that this compound significantly reduced TNFα levels in LPS-stimulated macrophages. The compound was administered at varying doses, showing a dose-dependent reduction in cytokine production. -
Cancer Research :
In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. -
Neuroprotective Activity :
Preliminary research suggests potential neuroprotective effects against oxidative stress in neuronal cells. The compound was found to enhance cell viability under oxidative stress conditions by reducing reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
